molecular formula C12H24N2O B1455142 N-Cyclohexyl L-isoleucinamide CAS No. 120952-67-2

N-Cyclohexyl L-isoleucinamide

Cat. No.: B1455142
CAS No.: 120952-67-2
M. Wt: 212.33 g/mol
InChI Key: KFZSURZELUMBDI-ONGXEEELSA-N
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Description

N-Cyclohexyl L-isoleucinamide is a chemical compound with the molecular formula C12H24N2O It is a derivative of L-isoleucine, an essential amino acid, and features a cyclohexyl group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl L-isoleucinamide typically involves the reaction of L-isoleucine with cyclohexylamine. The process can be summarized as follows:

    Formation of the Amide Bond: L-isoleucine is reacted with cyclohexylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl L-isoleucinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amide group can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-Cyclohexyl L-isoleucinamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in protein modification and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-Cyclohexyl L-isoleucinamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl L-Z-isoleucinamide
  • N-Cyclohexyl L-valinamide
  • N-Cyclohexyl L-leucinamide

Uniqueness

N-Cyclohexyl L-isoleucinamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

IUPAC Name

(2S,3S)-2-amino-N-cyclohexyl-3-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-3-9(2)11(13)12(15)14-10-7-5-4-6-8-10/h9-11H,3-8,13H2,1-2H3,(H,14,15)/t9-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZSURZELUMBDI-ONGXEEELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC1CCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NC1CCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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